molecular formula C12H15N3OS2 B7480235 N-butyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetamide

N-butyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetamide

Cat. No. B7480235
M. Wt: 281.4 g/mol
InChI Key: ZWFTWYGDNNYHNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetamide is a chemical compound with potential pharmacological activity. It is a sulfanylacetamide derivative that has been studied for its potential use in the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of N-butyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetamide is not fully understood. However, studies have suggested that it may exert its pharmacological effects through various mechanisms, including the inhibition of inflammatory mediators, the modulation of oxidative stress, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have reported that N-butyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetamide exhibits various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. Additionally, it has been reported to induce apoptosis in cancer cells and protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

N-butyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetamide has several advantages for lab experiments. It is relatively easy to synthesize, and its pharmacological effects have been well studied. However, one of the limitations for lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in research studies.

Future Directions

There are several future directions for the study of N-butyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetamide. One potential direction is to further investigate its mechanism of action, which could provide insights into its potential use in the treatment of various diseases. Additionally, further studies could be conducted to optimize its pharmacological effects and improve its efficacy. Finally, its potential use in combination with other drugs could also be explored to enhance its therapeutic potential.
In conclusion, N-butyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetamide is a promising chemical compound with potential pharmacological activity. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and optimize its use in research studies.

Synthesis Methods

The synthesis of N-butyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetamide has been described in several research papers. One of the most commonly used methods involves the reaction of 2-thienyl isocyanate with butylamine, followed by the addition of chloroacetyl chloride. The resulting product is then treated with sodium sulfide to form the final compound.

Scientific Research Applications

N-butyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetamide has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Several research studies have reported its anti-inflammatory, antioxidant, and anticancer properties.

properties

IUPAC Name

N-butyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS2/c1-2-3-5-13-10(16)7-18-12-9-4-6-17-11(9)14-8-15-12/h4,6,8H,2-3,5,7H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFTWYGDNNYHNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CSC1=NC=NC2=C1C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetamide

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